3-(1H-benzimidazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide
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Overview
Description
3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide is an organic compound that features a benzimidazole ring and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide typically involves the reaction of benzimidazole derivatives with hydrazides under specific conditions. One common method involves the condensation of 3-(1H-benzimidazol-1-yl)propanoic acid with hydrazine hydrate, followed by the reaction with an aldehyde or ketone to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazide linkage may also play a role in the compound’s biological activity by forming hydrogen bonds or other interactions with target molecules[4][4].
Comparison with Similar Compounds
Similar Compounds
3-(1H-Benzimidazol-1-yl)propanoic acid: Similar structure but lacks the hydrazide linkage.
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Contains a benzimidazole ring but differs in the side chain structure.
Uniqueness
3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide is unique due to its specific combination of a benzimidazole ring and a hydrazide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C18H18N4O/c1-14(15-7-3-2-4-8-15)20-21-18(23)11-12-22-13-19-16-9-5-6-10-17(16)22/h2-10,13H,11-12H2,1H3,(H,21,23)/b20-14- |
InChI Key |
BFIGAKMIXJPENE-ZHZULCJRSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C=NC2=CC=CC=C21)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CCN1C=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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